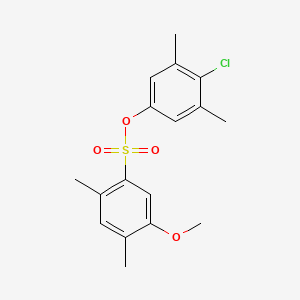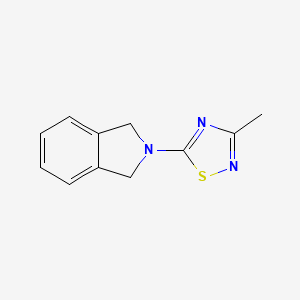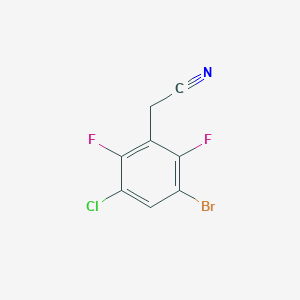![molecular formula C17H16FN7 B2639112 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine CAS No. 2380173-35-1](/img/structure/B2639112.png)
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine, also known as FPYD, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. The compound was first synthesized in 2011 and has since been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of enzymes involved in tumor growth and inflammation, as well as modulate the activity of neurotransmitters in the brain. 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine also activates the Nrf2-ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine has been shown to have both biochemical and physiological effects in various scientific research studies. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine has also been shown to modulate the activity of neurotransmitters in the brain, leading to potential therapeutic applications for neurological disorders.
実験室実験の利点と制限
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine has several advantages for lab experiments, including its small molecular weight, ease of synthesis, and potential therapeutic applications in various scientific research fields. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine in scientific research. One potential direction is to explore its potential therapeutic applications in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to investigate its potential use as a combination therapy with other anti-cancer or anti-inflammatory agents. Further studies are also needed to determine the safety and efficacy of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine in human clinical trials.
合成法
The synthesis method of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine involves the reaction of 5-fluoropyrimidine-2-carboxylic acid with 1-(pyridin-4-yl)piperazine and 2,6-dichloropyridazine in the presence of a coupling agent. The reaction yields 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine as a white solid with a molecular weight of 392.4 g/mol.
科学的研究の応用
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-tumor activity in lung cancer cells and breast cancer cells, as well as anti-inflammatory and neuroprotective effects in animal models. 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine has also been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN7/c18-14-11-20-17(21-12-14)25-9-7-24(8-10-25)16-2-1-15(22-23-16)13-3-5-19-6-4-13/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDFIEGRXSIDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2639029.png)


![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-(cyclopropanecarbonylamino)-3-methylthiophene-2-carboxylate](/img/structure/B2639036.png)

![N-[[5-butylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2639039.png)
![[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine](/img/structure/B2639041.png)
![Methyl 6-chloro-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)quinoline-2-carboxylate](/img/structure/B2639043.png)

![N-(2-fluorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2639046.png)
![3-Bromo-4-[(3-fluorophenyl)methoxy]aniline](/img/structure/B2639047.png)
![2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2639049.png)
![2-[(1E)-1-(4-Nitrophenyl)prop-1-en-2-yl]-4,6-diphenyl-1lambda4-pyran-1-ylium tetrafluoroborate](/img/structure/B2639050.png)
![6-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2639051.png)